molecular formula C7H4F2O2 B147543 2,6-Difluorobenzoic acid CAS No. 385-00-2

2,6-Difluorobenzoic acid

Cat. No. B147543
CAS RN: 385-00-2
M. Wt: 158.1 g/mol
InChI Key: ONOTYLMNTZNAQZ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoic acid is the major degradation product of diflubenzuron . It has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .


Synthesis Analysis

The synthesis of 2,6-Difluorobenzoic acid involves several steps. One method involves the use of 2,6-difluorotoluene and hydrobromic acid in the presence of an organic or inorganic solvent. Oxydol is added dropwise under lighting conditions to react for 6-24 hours . Another method involves the use of 2,6-difluorobenzonitrile, sodium hydroxide, and water, heated to 150 °C, reacted for 10 hours .


Molecular Structure Analysis

The geometry of 2,6-difluorobenzoic acid was optimized using quantum chemical calculations . The rotational constants and dipole moments were calculated to help further experimental study using microwave spectroscopy .


Chemical Reactions Analysis

2,6-Difluorobenzoic acid is used in the synthesis of various compounds. For example, it has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .


Physical And Chemical Properties Analysis

2,6-Difluorobenzoic acid is a solid with a melting point of 157-161 °C . It has a molecular weight of 158.10 .

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

2,6-Difluorobenzoic acid is used as a fluorinating agent in the synthesis of metal-organic frameworks (MOFs). In the presence of yttrium (III) ions and other fluorinating agents, it results in μ3-F bridged metal hexaclusters (Y6F8) that form a three-dimensional MOF . This process demonstrates that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .

Tracer in Petrochemical Exploration

Fluorinated benzoic acids, including 2,6-Difluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are used to track the movement of injected solvents in oil or gas bearing formations, helping to identify the flow paths in the reservoir .

Synthesis of Fluorinated Compounds

2,6-Difluorobenzoic acid is used in the synthesis of various fluorinated compounds. For example, it has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .

Degradation Product of Diflubenzuron

2,6-Difluorobenzoic acid is the major degradation product of diflubenzuron, an insecticide used in agriculture . This makes it important in the study of environmental impacts and the fate of such pesticides in the environment .

Gas Storage and Separation

The MOFs synthesized using 2,6-Difluorobenzoic acid have been found to selectively adsorb CO2 but not N2 . This property can be exploited in gas storage and separation applications .

Water Harvesting

The MOFs synthesized using 2,6-Difluorobenzoic acid can also be used in water harvesting applications . The presence of fluorine in the metal clusters can improve the water stability of the MOFs .

Safety And Hazards

2,6-Difluorobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-difluorobenzoic acid
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InChI

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
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InChI Key

ONOTYLMNTZNAQZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)F
Source PubChem
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Molecular Formula

C7H4F2O2
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DSSTOX Substance ID

DTXSID7075391
Record name 2,6-Difluorobenzoic acid
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Molecular Weight

158.10 g/mol
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Physical Description

Light brown crystalline solid; [Aldrich MSDS]
Record name 2,6-Difluorobenzoic acid
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Vapor Pressure

0.02 [mmHg]
Record name 2,6-Difluorobenzoic acid
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Product Name

2,6-Difluorobenzoic acid

CAS RN

385-00-2
Record name 2,6-Difluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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